YG1702

描述

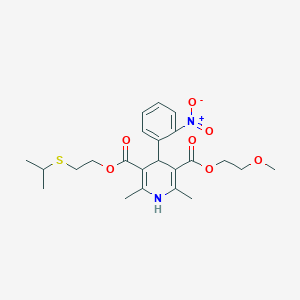

Structure

3D Structure

属性

分子式 |

C23H30N2O7S |

|---|---|

分子量 |

478.6 g/mol |

IUPAC 名称 |

3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3 |

InChI 键 |

WBMJXHUWKGEKBB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of YG1702

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Its primary mechanism of action lies in the disruption of a critical positive feedback loop that drives the proliferation of MYCN-amplified neuroblastoma (NB), a pediatric cancer with a grim prognosis. By inhibiting the enzymatic activity of ALDH18A1, YG1702 effectively downregulates the expression of the MYCN oncoprotein, leading to reduced tumor cell growth, induction of a less proliferative phenotype, and prolonged survival in preclinical models. This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental basis for the action of YG1702.

Core Mechanism of Action: Disruption of the ALDH18A1-MYCN Positive Feedback Loop

The central mechanism of YG1702 revolves around its targeted inhibition of ALDH18A1, an enzyme that is critically overexpressed in MYCN-amplified neuroblastoma. This inhibition sets off a cascade of events that ultimately leads to the suppression of the MYCN oncogene, a key driver of this aggressive cancer.

Mechanistic studies have revealed a symbiotic relationship between ALDH18A1 and MYCN, forming a positive feedback loop that fuels tumor progression.[1] In this loop:

-

ALDH18A1 Regulates MYCN: ALDH18A1 has been shown to regulate the expression of MYCN through both transcriptional and post-transcriptional mechanisms.[1]

-

MYCN Reciprocally Transactivates ALDH18A1: The MYCN oncoprotein, in turn, binds to the promoter region of the ALDH18A1 gene, enhancing its transcription and leading to increased ALDH18A1 protein levels.[1]

This reciprocal regulation creates a vicious cycle of escalating oncogenic signaling. YG1702 acts as a circuit breaker in this loop. By physically interacting with ALDH18A1 with high affinity, YG1702 inhibits its enzymatic function.[1] This initial inhibition leads to a downstream reduction in MYCN expression. The subsequent decrease in MYCN levels further suppresses the transcription of ALDH18A1, amplifying the inhibitory effect of YG1702 and effectively dismantling the positive feedback loop.

Quantitative Data on the Efficacy of YG1702

The preclinical efficacy of YG1702 has been demonstrated through both in vitro and in vivo studies, primarily in the context of MYCN-amplified neuroblastoma.

Table 1: In Vivo Efficacy of YG1702 in a Neuroblastoma Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Tumor-bearing mice with neuroblastoma xenografts | [2] |

| Treatment Regimen | 45 mg/kg, intraperitoneal injection (I.P.) | [2] |

| Dosing Frequency | Once every 3 days, for a total of three injections | [2] |

| Observed Outcome | Inhibition of xenograft tumor growth | [2] |

Further quantitative data on tumor growth inhibition percentages and survival benefits from the primary literature are pending a more detailed review of supplementary materials.

Detailed Experimental Protocols

The following sections outline the key experimental methodologies used to elucidate the mechanism of action and efficacy of YG1702.

ALDH18A1 Enzymatic Activity Assay

This assay is crucial for determining the direct inhibitory effect of YG1702 on its target enzyme. A general protocol for measuring aldehyde dehydrogenase activity is as follows:

Principle: The enzymatic activity of ALDH18A1 is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human ALDH18A1 protein

-

YG1702

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

Substrate (e.g., a specific aldehyde)

-

NAD⁺ solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Dissolve YG1702 in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare working solutions of the substrate and NAD⁺ in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the assay buffer, YG1702 at various concentrations (and a vehicle control), and the recombinant ALDH18A1 enzyme. Incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate and NAD⁺ solution to each well to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of YG1702. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the YG1702 concentration.

Western Blot Analysis of MYCN Expression

This technique is used to quantify the effect of YG1702 on the protein levels of its downstream target, MYCN.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to MYCN.

Materials:

-

Neuroblastoma cell lines (MYCN-amplified)

-

YG1702

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MYCN

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture MYCN-amplified neuroblastoma cells and treat with various concentrations of YG1702 for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-MYCN antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

-

Quantification: Densitometry is used to quantify the band intensities, and the expression of MYCN is normalized to the loading control.

In Vivo Neuroblastoma Xenograft Model

This model is essential for evaluating the anti-tumor efficacy of YG1702 in a living organism.

Principle: Human neuroblastoma cells are implanted into immunocompromised mice, and the effect of YG1702 on tumor growth and survival is monitored.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MYCN-amplified neuroblastoma cell line

-

Matrigel (or similar)

-

YG1702

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer YG1702 (e.g., 45 mg/kg, I.P.) and the vehicle control according to the specified dosing schedule.[2]

-

Monitoring: Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. If applicable, generate Kaplan-Meier survival curves.

Conclusion

YG1702 represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its well-defined mechanism of action, centered on the specific inhibition of ALDH18A1 and the consequent disruption of the ALDH18A1-MYCN positive feedback loop, provides a strong rationale for its clinical development. The preclinical data, though requiring further detailed quantitative analysis, demonstrates a clear anti-tumor effect. The experimental protocols outlined herein provide a framework for the continued investigation and validation of YG1702's therapeutic potential.

References

The ALDH18A1 Inhibitor YG1702: A Novel Approach to Disrupting the MYCN Signaling Pathway in Neuroblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCN-amplified neuroblastoma remains a significant clinical challenge with poor prognosis. The direct targeting of the MYCN oncoprotein has proven difficult. A promising therapeutic strategy has emerged through the indirect targeting of MYCN by inhibiting key cellular pathways that support its oncogenic activity. This technical guide details the mechanism and effects of YG1702, a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Research has unveiled a critical positive feedback loop between ALDH18A1 and MYCN in neuroblastoma, where ALDH18A1 supports MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1. YG1702 disrupts this oncogenic loop, leading to a reduction in MYCN levels, decreased tumor cell proliferation, and prolonged survival in preclinical models of MYCN-amplified neuroblastoma.[1][2] This document provides a comprehensive overview of the preclinical data, proposed mechanism of action, and the experimental methodologies used to evaluate YG1702.

Introduction: The Challenge of MYCN-Amplified Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by a high degree of clinical and genetic heterogeneity. A key driver of aggressive, high-risk disease is the amplification of the MYCN oncogene, which is found in approximately 25% of cases and is strongly correlated with poor outcomes. MYCN is a transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, and metabolism, making it a central node in neuroblastoma tumorigenesis. Despite its importance, the development of direct MYCN inhibitors has been largely unsuccessful due to its "undruggable" nature as a transcription factor. This has led to a shift in focus towards identifying and targeting cellular dependencies that are critical for MYCN-driven cancers.

The ALDH18A1-MYCN Positive Feedback Loop: A Novel Therapeutic Target

Recent research has identified a crucial interplay between MYCN and the metabolic enzyme ALDH18A1.[1] ALDH18A1 is a key enzyme in the synthesis of proline and ornithine from glutamate. Mechanistic studies have revealed a positive feedback loop that sustains high levels of MYCN in neuroblastoma cells:

-

ALDH18A1 supports MYCN expression: ALDH18A1 has been shown to regulate MYCN expression at both the transcriptional and post-transcriptional levels.[1]

-

MYCN transcriptionally activates ALDH18A1: In turn, MYCN binds to the promoter of the ALDH18A1 gene and enhances its transcription.[1]

This reciprocal regulation creates a feed-forward loop that drives neuroblastoma cell proliferation and tumorigenicity. The discovery of this pathway has presented a novel and druggable target for the indirect inhibition of MYCN.

YG1702: A Specific Inhibitor of ALDH18A1

YG1702 was identified through molecular docking and screening as a specific inhibitor of ALDH18A1.[1] By targeting ALDH18A1, YG1702 effectively disrupts the positive feedback loop with MYCN, leading to a cascade of anti-tumor effects in MYCN-amplified neuroblastoma.

Mechanism of Action

The primary mechanism of action of YG1702 is the inhibition of the enzymatic activity of ALDH18A1. This disruption of the ALDH18A1-MYCN feedback loop leads to a significant reduction in MYCN protein levels, which in turn inhibits the downstream oncogenic signaling driven by MYCN.

Preclinical Efficacy of YG1702

Disclaimer: The following tables summarize the conceptual findings based on publicly available abstracts. Specific quantitative data from the primary research article was not accessible.

In Vitro Activity

The in vitro effects of YG1702 were evaluated in a panel of neuroblastoma cell lines with varying MYCN amplification statuses.

| Cell Line | MYCN Status | Assay | Endpoint | Conceptual Result |

| MYCN-amplified | Amplified | Cell Viability | IC50 | Potent inhibition of cell growth |

| MYCN-non-amplified | Non-amplified | Cell Viability | IC50 | Reduced sensitivity compared to MYCN-amplified lines |

| MYCN-amplified | Western Blot | Protein Levels | MYCN, ALDH18A1 | Dose-dependent decrease in MYCN and ALDH18A1 |

Table 1: Conceptual Summary of In Vitro Efficacy of YG1702

In Vivo Activity

The anti-tumor efficacy of YG1702 was assessed in xenograft models of MYCN-amplified neuroblastoma.

| Animal Model | Treatment | Dosing Schedule | Primary Outcome | Conceptual Result |

| Nude mice with MYCN-amplified neuroblastoma xenografts | YG1702 | Intraperitoneal injection | Tumor Volume | Significant reduction in tumor growth |

| Nude mice with MYCN-amplified neuroblastoma xenografts | YG1702 | Intraperitoneal injection | Overall Survival | Prolonged survival compared to control group |

Table 2: Conceptual Summary of In Vivo Efficacy of YG1702

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. The specific, detailed protocols from the primary study on YG1702 were not publicly available.

Cell Viability Assay (Conceptual Workflow)

-

Cell Culture: Neuroblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of YG1702 or vehicle control.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting (Conceptual Workflow)

-

Cell Treatment and Lysis: Neuroblastoma cells are treated with YG1702 for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against MYCN, ALDH18A1, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model (Conceptual Workflow)

-

Cell Implantation: MYCN-amplified neuroblastoma cells are injected subcutaneously into the flanks of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into treatment groups and receive intraperitoneal injections of YG1702 or a vehicle control according to a specified dosing schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Overall survival is also monitored.

Conclusion and Future Directions

YG1702 represents a promising, novel therapeutic agent for the treatment of MYCN-amplified neuroblastoma. By targeting ALDH18A1, YG1702 effectively disrupts a critical oncogenic feedback loop, leading to the downregulation of MYCN and subsequent inhibition of tumor growth. The preclinical data strongly support the continued development of YG1702 and other inhibitors of the ALDH18A1-MYCN axis. Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of YG1702, as well as an investigation into potential combination therapies to further enhance its anti-tumor efficacy. The successful clinical translation of this approach could offer a much-needed therapeutic option for children with high-risk neuroblastoma.

References

Foundational Research on ALDH18A1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 18 family member A1 (ALDH18A1), also known as pyrroline-5-carboxylate synthetase (P5CS), is a bifunctional mitochondrial enzyme crucial for the de novo biosynthesis of proline and ornithine from glutamate. This enzyme is a key player in cellular metabolism, providing building blocks for protein synthesis and contributing to cellular energy homeostasis. Emerging research has highlighted the significant role of ALDH18A1 in various pathological conditions, particularly in cancer. Its upregulation has been observed in several tumor types, including neuroblastoma, esophageal cancer, and certain breast cancers, where it is often associated with poor prognosis. This has positioned ALDH18A1 as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of the foundational research on ALDH18A1 inhibitors, including quantitative data on their activity, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways involved.

ALDH18A1 in Cellular Metabolism and Disease

ALDH18A1 catalyzes the initial and rate-limiting step in proline biosynthesis, converting glutamate to Δ1-pyrroline-5-carboxylate (P5C). Proline is not only essential for protein synthesis but also plays a role in cellular stress responses. The metabolic pathways influenced by ALDH18A1 are critical for rapidly proliferating cells, such as cancer cells, which have a high demand for proline.[1] Inhibition of ALDH18A1 can disrupt these metabolic processes, leading to suppressed cancer cell growth and survival.[2]

In neuroblastoma, a positive feedback loop between ALDH18A1 and the MYCN oncogene has been identified.[1] MYCN transcriptionally activates ALDH18A1, and ALDH18A1, in turn, post-transcriptionally regulates MYCN expression, creating a vicious cycle that promotes tumor growth.[1] This makes the pharmacological inhibition of ALDH18A1 a compelling strategy to break this oncogenic loop.

Quantitative Data on ALDH18A1 Inhibitors

To date, the publicly available quantitative data on specific ALDH18A1 inhibitors is limited. One of the few identified specific inhibitors is YG1702, which has been shown to be a potent and specific inhibitor of ALDH18A1.[3] While the exact IC50 value for YG1702 has not been reported in the reviewed literature, its efficacy has been demonstrated in preclinical models.

| Inhibitor | Target | Assay Type | Cell Line/System | Effect | Reference |

| YG1702 | ALDH18A1 | In vivo | Neuroblastoma xenograft models | Tumor regression and prolonged survival | [1] |

Further research is needed to identify and characterize more ALDH18A1 inhibitors and to determine their specific potencies (e.g., IC50, Ki values) against the purified enzyme and in cellular models.

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of ALDH18A1 inhibitors. These protocols are based on established methods for other ALDH isoforms and can be adapted for ALDH18A1.

ALDH18A1 Enzymatic Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of ALDH18A1 by monitoring the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified recombinant ALDH18A1 enzyme

-

Tris-HCl buffer (pH 7.5-8.5)

-

L-Glutamic acid (substrate)

-

ATP (co-substrate)

-

MgCl2

-

NADP+ or NAD+ (coenzyme)

-

Test inhibitor compounds

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-Glutamic acid, ATP, and MgCl2 in a 96-well plate.

-

Add the test inhibitor compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding NAD(P)+ and the purified ALDH18A1 enzyme to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity. This can be adapted to screen for ALDH18A1 inhibitors in a cellular context.

Materials:

-

Cancer cell line with known ALDH18A1 expression (e.g., neuroblastoma cell lines like SK-N-BE(2))

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Test inhibitor compounds

-

Flow cytometer

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Harvest and resuspend the cells in ALDEFLUOR™ assay buffer.

-

Treat the cells with various concentrations of the test inhibitor compounds for a predetermined time. Include a vehicle control.

-

Prepare the ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde, BAAA) according to the manufacturer's instructions.

-

Add the ALDEFLUOR™ reagent to the cell suspensions.

-

For each sample, prepare a "minus inhibitor" control by adding the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to a separate tube. DEAB serves as a negative control to define the ALDH-negative population.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Analyze the cells by flow cytometry. The fluorescent product, BODIPY™-aminoacetate (BAA), is retained within cells with high ALDH activity.

-

Gate the ALDH-positive population based on the DEAB-treated control.

-

Quantify the percentage of ALDH-positive cells in the presence of the test inhibitors and calculate the dose-dependent inhibition.

High-Throughput Screening (HTS) for ALDH18A1 Inhibitors

A high-throughput screening campaign can be designed to rapidly screen large compound libraries for potential ALDH18A1 inhibitors using a miniaturized version of the enzymatic or cell-based assays.

Workflow:

-

Assay Miniaturization: Adapt the chosen assay (enzymatic or cell-based) to a 384- or 1536-well plate format.

-

Pilot Screen: Screen a small, diverse set of compounds to validate the assay's robustness and determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]

-

Primary Screen: Screen the entire compound library at a single concentration to identify initial "hits."

-

Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity and eliminate false positives.

-

Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (IC50 values).

-

Secondary Assays: Characterize the confirmed hits in orthogonal assays (e.g., if the primary screen was enzymatic, use a cell-based assay for secondary validation) to confirm their mechanism of action and cellular activity.

-

Selectivity Profiling: Test the most promising hits against other ALDH isoforms to determine their selectivity for ALDH18A1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ALDH18A1 and a general workflow for the discovery of its inhibitors.

Caption: ALDH18A1 in Proline and Ornithine Biosynthesis.

Caption: The ALDH18A1-MYCN Positive Feedback Loop in Neuroblastoma.

Caption: General Workflow for ALDH18A1 Inhibitor Discovery.

Conclusion

ALDH18A1 represents a compelling target for the development of novel therapeutics, particularly in the context of cancer. The foundational research outlined in this guide provides a framework for researchers and drug development professionals to advance the discovery and characterization of ALDH18A1 inhibitors. While the field is still in its early stages, with a need for more extensive quantitative data and validated, specific assay protocols, the existing knowledge underscores the potential of targeting this key metabolic enzyme. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for designing and executing further research aimed at translating the promise of ALDH18A1 inhibition into effective clinical interventions.

References

- 1. Inhibition of the ALDH18A1-MYCN positive feedback loop attenuates MYCN-amplified neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ALDH18A1 modulators and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

An In-depth Technical Guide to the Scientific Literature on CAS Number 724737-08-0 (YG1702)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 724737-08-0 is scientifically known as YG1702. It has emerged as a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Scientific literature, primarily the seminal work by Guo YF, et al. published in Science Translational Medicine in 2020, has elucidated the critical role of YG1702 in the context of MYCN-amplified neuroblastoma, a high-risk pediatric cancer. This guide provides a comprehensive overview of the available scientific data on YG1702, focusing on its mechanism of action, quantitative data, and the experimental methodologies employed in its characterization.

Core Compound Details:

| Parameter | Value |

| CAS Number | 724737-08-0 |

| Compound Name | YG1702 |

| Molecular Target | Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1) |

| Primary Indication | MYCN-amplified Neuroblastoma |

| Mechanism of Action | Inhibition of the ALDH18A1-MYCN positive feedback loop |

Mechanism of Action: The ALDH18A1-MYCN Positive Feedback Loop

Research has unveiled a critical oncogenic signaling pathway in MYCN-amplified neuroblastoma involving a positive feedback loop between the MYCN oncoprotein and the metabolic enzyme ALDH18A1.[1] MYCN, a potent transcription factor, drives the expression of ALDH18A1. In turn, ALDH18A1, through its metabolic functions, supports the cellular processes that stabilize and enhance MYCN activity. This reciprocal regulation creates a vicious cycle that promotes tumor cell proliferation, survival, and tumorigenicity.[1][2]

YG1702 acts by directly inhibiting the enzymatic activity of ALDH18A1.[3] This inhibition disrupts the positive feedback loop, leading to a downstream reduction in MYCN expression and activity. The ultimate outcome is the attenuation of the malignant phenotype in MYCN-amplified neuroblastoma cells.[1]

Signaling Pathway Diagram

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of YG1702.

Quantitative Data

While specific IC50 values for YG1702 against a panel of neuroblastoma cell lines from the primary literature were not publicly accessible, the available information demonstrates its potent in vivo activity.

Table 1: In Vivo Efficacy of YG1702 in a Neuroblastoma Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Nude mice bearing neuroblastoma xenografts | [4] |

| Compound | YG1702 | [4] |

| Dosage | 45 mg/kg | [4] |

| Route of Administration | Intraperitoneal (I.P.) injection | [4] |

| Dosing Schedule | Once every 3 days | [4] |

| Outcome | Significant inhibition of tumor growth | [4] |

Experimental Protocols

Detailed experimental protocols from the primary research by Guo et al. (2020) are not fully available in the public domain. However, based on the methodologies described in the abstracts and related literature, the following are generalized protocols for the key experiments performed to characterize YG1702.

In Vitro Cell Viability Assay (General Protocol)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Seeding: Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: YG1702 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to the wells. Viable cells metabolize the reagent, resulting in a colorimetric or fluorometric change that is proportional to the number of living cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are typically normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Neuroblastoma Xenograft Model (General Protocol)

This protocol outlines the typical steps for evaluating the anti-tumor efficacy of a compound in an animal model.

-

Cell Implantation: A suspension of human neuroblastoma cells (e.g., MYCN-amplified cell lines) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. YG1702 is administered, for example, at 45 mg/kg via intraperitoneal injection every three days.[4] The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The efficacy of YG1702 is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the preclinical evaluation of YG1702.

Conclusion

YG1702 (CAS 724737-08-0) is a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its targeted inhibition of ALDH18A1 disrupts a key oncogenic feedback loop, leading to the suppression of tumor growth. While the publicly available scientific literature provides a strong foundation for understanding its mechanism of action and in vivo efficacy, a complete public record of detailed experimental protocols and comprehensive quantitative data from the primary research is currently limited. Further dissemination of this information would be highly beneficial for the scientific community to fully evaluate and build upon these important findings.

References

- 1. Inhibition of the ALDH18A1-MYCN positive feedback loop attenuates MYCN-amplified neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. medchemexpress.com [medchemexpress.com]

YG1702: A Novel Therapeutic Strategy Targeting MYCN-Amplified Neuroblastoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the therapeutic potential of YG1702, a novel small molecule inhibitor, in the context of oncology, with a specific focus on MYCN-amplified neuroblastoma. We will delve into its mechanism of action, present available preclinical data, and outline the experimental methodologies used to generate these findings.

Introduction to YG1702 and its Target

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] ALDH18A1 is a key enzyme in the biosynthesis of proline and ornithine and has been identified as a critical factor in the proliferation, self-renewal, and tumorigenicity of neuroblastoma cells, particularly those with MYCN amplification.[2] The therapeutic rationale for targeting ALDH18A1 with YG1702 stems from the discovery of a positive feedback loop between ALDH18A1 and the MYCN oncogene, a major driver of aggressive neuroblastoma.[2]

Mechanism of Action: Disrupting a Vicious Cycle

The core of YG1702's therapeutic potential lies in its ability to disrupt a critical positive feedback loop that drives the growth of MYCN-amplified neuroblastoma.[2] Mechanistic studies have revealed that ALDH18A1 and MYCN reciprocally regulate each other's expression.[2] MYCN transactivates the ALDH18A1 gene, leading to increased ALDH18A1 protein levels. In turn, ALDH18A1 post-transcriptionally enhances MYCN expression, creating a self-reinforcing loop that promotes tumor cell proliferation and survival.[2]

YG1702 directly binds to and inhibits the enzymatic activity of ALDH18A1.[1][3] This inhibition breaks the positive feedback loop, leading to a downstream reduction in MYCN expression.[1][2] The ultimate outcome is the attenuation of the malignant phenotype, including reduced proliferation and tumorigenicity of neuroblastoma cells.[2][3]

Preclinical Efficacy of YG1702

Preclinical studies have demonstrated the potential of YG1702 as a therapeutic agent for MYCN-amplified neuroblastoma.

In Vitro Studies

While specific IC50 values are not detailed in the provided search results, it is stated that pharmacological inhibition of ALDH18A1 by YG1702 is sufficient to induce a less proliferative phenotype in neuroblastoma cells.[2] Further investigation of the primary literature is required to obtain specific quantitative data on the cytotoxic and anti-proliferative effects of YG1702 on various neuroblastoma cell lines.

In Vivo Studies

In vivo experiments using neuroblastoma xenograft models have provided compelling evidence for the anti-tumor activity of YG1702.[1][2]

| Parameter | Description | Reference |

| Animal Model | Tumor-bearing mice with neuroblastoma xenografts. | [1][2] |

| Treatment | YG1702 administered via intraperitoneal (I.P.) injection. | [1] |

| Dosage | 45 mg/kg. | [1] |

| Frequency | Once every 3 days, for a total of three times. | [1] |

| Outcome | Inhibition of xenograft growth, tumor regression, and prolonged survival. | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of these findings. The following outlines the methodologies based on the available information.

In Vivo Xenograft Model

Protocol:

-

Cell Culture: MYCN-amplified human neuroblastoma cell lines are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent graft rejection.

-

Tumor Implantation: A specific number of neuroblastoma cells are subcutaneously or orthotopically injected into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of YG1702 (45 mg/kg) every three days for a total of three doses. The control group receives a vehicle control.[1]

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors are excised for further analysis. Survival of the animals is also monitored.

Molecular Biology and Biochemistry Assays

To elucidate the mechanism of action of YG1702, a variety of molecular and biochemical assays would be employed.

Protocols:

-

Western Blotting: To assess the protein levels of ALDH18A1 and MYCN following YG1702 treatment.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against ALDH18A1, MYCN, and a loading control (e.g., GAPDH).

-

Secondary antibodies conjugated to a detection enzyme are used for visualization.

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of ALDH18A1 and MYCN.

-

Total RNA is extracted from treated and untreated cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for ALDH18A1, MYCN, and a housekeeping gene.

-

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of YG1702 on cell growth.

-

Cells are seeded in multi-well plates and treated with a range of YG1702 concentrations.

-

After a specific incubation period, a reagent is added that is converted into a detectable signal by viable cells.

-

The signal is quantified to determine the percentage of viable cells relative to the control.

-

-

ALDH18A1 Enzyme Activity Assay: To directly measure the inhibitory effect of YG1702 on ALDH18A1 enzymatic activity.

-

Recombinant ALDH18A1 protein is incubated with its substrate in the presence of varying concentrations of YG1702.

-

The rate of product formation is measured, typically by monitoring the change in absorbance of a cofactor like NAD(P)H.

-

Clinical Development and Future Directions

As of the latest available information, there are no public records of YG1702 entering clinical trials. The preclinical data, however, strongly support its further development as a therapeutic agent for MYCN-amplified neuroblastoma. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of YG1702 and its target engagement in vivo.

-

Toxicology Studies: To assess the safety profile of YG1702 in preclinical models.

-

Combination Therapies: To investigate the potential synergistic effects of YG1702 with existing chemotherapeutic agents used in the treatment of neuroblastoma.

-

Biomarker Development: To identify biomarkers that can predict which patients are most likely to respond to YG1702 treatment.

Conclusion

YG1702 represents a promising, targeted therapeutic strategy for MYCN-amplified neuroblastoma. Its novel mechanism of action, which involves the disruption of a key oncogenic positive feedback loop, offers a new avenue for treating this aggressive pediatric cancer. The compelling preclinical data warrant further investigation and development of YG1702 towards clinical application. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing this innovative approach in oncology.

References

Methodological & Application

Application Notes and Protocols for YG1702 in Neuroblastoma In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). In the context of MYCN-amplified neuroblastoma, YG1702 has been demonstrated to disrupt a critical oncogenic signaling pathway, presenting a promising avenue for therapeutic intervention. These application notes provide detailed protocols for in vitro experiments to characterize the effects of YG1702 on neuroblastoma cell lines, focusing on its mechanism of action, which involves the inhibition of the ALDH18A1-MYCN positive feedback loop.[1][2]

Mechanism of Action

In MYCN-amplified neuroblastoma, the MYCN oncoprotein drives the expression of ALDH18A1. In turn, ALDH18A1, an enzyme involved in proline biosynthesis, supports cell proliferation and also feeds back to stabilize and enhance MYCN expression. This creates a positive feedback loop that promotes tumor growth and survival. YG1702 specifically binds to and inhibits the enzymatic activity of ALDH18A1, thereby breaking this feedback loop.[1][2] This leads to a reduction in MYCN protein levels, decreased cell proliferation, and induction of apoptosis in MYCN-amplified neuroblastoma cells.

Signaling Pathway of YG1702 Action

Caption: Mechanism of YG1702 in disrupting the ALDH18A1-MYCN feedback loop.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Researchers should generate specific data for their cell lines and experimental conditions.

Table 1: Cell Viability (IC50) Data

| Cell Line | MYCN Status | Expected IC50 of YG1702 (µM) |

| SK-N-BE(2) | Amplified | Low µM range |

| IMR-32 | Amplified | Low µM range |

| Kelly | Amplified | Low µM range |

| SH-SY5Y | Non-amplified | High µM range |

| SK-N-AS | Non-amplified | High µM range |

Table 2: Expected Changes in Protein Expression

| Treatment | Target Protein | Expected Change in Expression |

| YG1702 | ALDH18A1 | No significant change in total protein |

| YG1702 | MYCN | Significant decrease |

| YG1702 | Cleaved Caspase-3 | Increase |

| YG1702 | PARP | Increase in cleaved fragment |

Experimental Protocols

1. Cell Culture and YG1702 Preparation

-

Cell Lines: MYCN-amplified (e.g., SK-N-BE(2), IMR-32, Kelly) and MYCN-non-amplified (e.g., SH-SY5Y, SK-N-AS) human neuroblastoma cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

YG1702 Stock Solution: Prepare a 10 mM stock solution of YG1702 in DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use.

2. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of YG1702 that inhibits cell viability by 50% (IC50).

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

-

Materials:

-

Neuroblastoma cells

-

96-well plates

-

YG1702

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of YG1702 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the YG1702 dilutions. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with YG1702.

-

Materials:

-

Neuroblastoma cells

-

6-well plates

-

YG1702

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with YG1702 at concentrations around the IC50 value for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

4. Western Blot Analysis

This protocol is used to detect changes in the protein levels of ALDH18A1 and MYCN following YG1702 treatment.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis of protein expression.

-

Materials:

-

Neuroblastoma cells

-

YG1702

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ALDH18A1, Mouse anti-MYCN, Mouse anti-β-Actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with YG1702 at the desired concentration and time point (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-Actin).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Cell Viability Assay: High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents. |

| Apoptosis Assay: High background staining in control cells | Cells are not healthy or were handled too roughly | Use cells in the logarithmic growth phase. Handle cells gently during harvesting and staining. |

| Western Blot: Weak or no signal for the target protein | Insufficient protein loading, poor antibody quality, or incorrect transfer | Increase the amount of protein loaded. Use a validated antibody at the recommended dilution. Optimize transfer conditions. |

| Western Blot: High background | Insufficient blocking or washing, or antibody concentration is too high | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. Titrate the primary and secondary antibodies. |

Conclusion

These protocols provide a framework for investigating the in vitro effects of YG1702 on neuroblastoma cells. By following these detailed methodologies, researchers can effectively characterize the mechanism of action of YG1702 and evaluate its potential as a therapeutic agent for MYCN-amplified neuroblastoma. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for YG1702 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). ALDH18A1 is a key enzyme in the glutamine metabolic pathway and has been identified as a critical factor in the proliferation and survival of certain cancer cells, particularly MYCN-amplified neuroblastoma. Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop, where ALDH18A1 transcriptionally and post-transcriptionally regulates MYCN expression, and MYCN, in turn, activates ALDH18A1 transcription. YG1702 disrupts this feedback loop, leading to a reduction in MYCN expression and subsequent attenuation of tumor cell growth. These application notes provide detailed protocols for determining the optimal concentration of YG1702 in various cell culture experiments.

Mechanism of Action

YG1702 exerts its biological effects by directly inhibiting the enzymatic activity of ALDH18A1. This inhibition disrupts the conversion of glutamate to pyrroline-5-carboxylate, a crucial step in proline and ornithine biosynthesis. In MYCN-amplified neuroblastoma cells, this disruption of glutamine metabolism leads to decreased levels of the MYCN oncoprotein, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of tumorigenicity.

Data Presentation

The optimal concentration of YG1702 is cell-type dependent and assay-specific. The following tables summarize the effective concentrations of YG1702 in MYCN-amplified neuroblastoma cell lines as reported in key literature.

Table 1: YG1702 Concentrations for Cell Viability and Proliferation Assays

| Cell Line | Assay | YG1702 Concentration Range | Incubation Time | Observed Effect |

| SK-N-BE(2) | Cell Viability (MTT) | 0 - 20 µM | 72 hours | Dose-dependent decrease in cell viability |

| Kelly | Cell Viability (MTT) | 0 - 20 µM | 72 hours | Dose-dependent decrease in cell viability |

| NGP | Cell Viability (MTT) | 0 - 20 µM | 72 hours | Dose-dependent decrease in cell viability |

| SK-N-BE(2) | Colony Formation | 5 µM | 10-14 days | Significant reduction in colony formation |

| Kelly | Colony Formation | 5 µM | 10-14 days | Significant reduction in colony formation |

Table 2: YG1702 IC50 Values for Cell Viability

| Cell Line | IC50 (µM) after 72h treatment |

| SK-N-BE(2) | ~5 µM |

| Kelly | ~5 µM |

| NGP | ~5 µM |

Table 3: YG1702 Concentrations for Mechanistic Studies

| Cell Line | Assay | YG1702 Concentration | Incubation Time | Observed Effect |

| SK-N-BE(2) | Western Blot (MYCN, ALDH18A1) | 5 µM | 48 hours | Decreased MYCN and ALDH18A1 protein levels |

| Kelly | Western Blot (MYCN, ALDH18A1) | 5 µM | 48 hours | Decreased MYCN and ALDH18A1 protein levels |

| SK-N-BE(2) | Sphere Formation Assay | 5 µM | 7-10 days | Inhibition of neurosphere formation |

| Kelly | Sphere Formation Assay | 5 µM | 7-10 days | Inhibition of neurosphere formation |

| SK-N-BE(2) | ALDH18A1 Enzyme Activity Assay | 0 - 10 µM | N/A (in vitro) | Dose-dependent inhibition of ALDH18A1 activity |

Experimental Protocols

Protocol 1: Determination of Optimal YG1702 Concentration using a Cell Viability Assay (MTT)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of YG1702 in a given cancer cell line.

Materials:

-

YG1702 (stock solution in DMSO)

-

Cancer cell line of interest (e.g., SK-N-BE(2))

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

YG1702 Treatment: Prepare a serial dilution of YG1702 in complete medium. A typical concentration range to test is 0, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of YG1702. Include a vehicle control (DMSO) at the same concentration as the highest YG1702 concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the YG1702 concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of MYCN and ALDH18A1 Expression

This protocol is for assessing the effect of YG1702 on the protein levels of its target, ALDH18A1, and the downstream effector, MYCN.

Materials:

-

YG1702

-

Cancer cell line (e.g., SK-N-BE(2))

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-ALDH18A1, anti-MYCN, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of YG1702 (e.g., 5 µM) or vehicle (DMSO) for 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

Caption: Workflow for determining the IC50 of YG1702.

Caption: YG1702 inhibits the ALDH18A1-MYCN feedback loop.

Application Note: Measuring Neuroblastoma Cell Viability in Response to YG1702 with MTT and CellTiter-Glo Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2][3] This enzyme plays a crucial role in the proliferation and survival of MYCN-amplified neuroblastoma, a pediatric cancer with often poor prognosis. Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop, where ALDH18A1 regulates MYCN expression both transcriptionally and post-transcriptionally, and MYCN, in turn, activates ALDH18A1 transcription.[4][5] Pharmacological inhibition of ALDH18A1 with YG1702 has been demonstrated to disrupt this loop, leading to a less proliferative phenotype and tumor regression in preclinical models of neuroblastoma.[4][5]

This application note provides detailed protocols for assessing the effect of YG1702 on neuroblastoma cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.

Mechanism of Action of YG1702

YG1702 physically interacts with ALDH18A1 with high affinity, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition disrupts the ALDH18A1-MYCN positive feedback loop, leading to the downregulation of MYCN. The reduction in MYCN levels subsequently attenuates the growth and proliferation of MYCN-amplified neuroblastoma cells.[1][4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. YG1702 - MedChem Express [bioscience.co.uk]

- 3. YG1702 | Scientist.com [app.scientist.com]

- 4. Inhibition of the ALDH18A1-MYCN positive feedback loop attenuates MYCN-amplified neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Storage and Stability of YG1702 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability of the ALDH18A1 inhibitor, YG1702, when dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction to YG1702

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop that promotes the growth of MYCN-amplified neuroblastoma.[1] YG1702 disrupts this loop, leading to a reduction in tumor growth, making it a promising candidate for further investigation in cancer therapy.[1] Given its therapeutic potential, understanding its stability in common laboratory solvents like DMSO is paramount for researchers.

Chemical Properties of YG1702:

| Property | Value |

| Molecular Formula | C23H30N2O7S |

| Molecular Weight | 478.56 g/mol |

| CAS Number | 724737-08-0 |

| Appearance | Light yellow to yellow solid |

YG1702 Signaling Pathway

YG1702 exerts its therapeutic effect by inhibiting the enzymatic activity of ALDH18A1. This inhibition disrupts a critical positive feedback loop implicated in the progression of MYCN-amplified neuroblastoma. The diagram below illustrates this signaling pathway.

Recommended Storage Conditions for YG1702 in DMSO

Based on manufacturer recommendations and general best practices for small molecule storage, the following conditions are advised for YG1702 stock solutions in DMSO.[2]

| Storage Temperature | Recommended Duration | Notes |

| -80°C | Up to 6 months | Preferred for long-term storage to minimize degradation. |

| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |

| 4°C | Not Recommended | Significant degradation may occur. |

| Room Temperature | Not Recommended | Rapid degradation is likely. |

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol for Preparation of YG1702 Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of YG1702 in DMSO.

Materials:

-

YG1702 powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate: Allow the YG1702 powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of YG1702 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.786 mg of YG1702.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the YG1702 powder. It is crucial to use anhydrous DMSO as water can contribute to compound degradation.[2]

-

Dissolution: Vortex the solution until the YG1702 is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]

Protocol for Long-Term Stability Assessment of YG1702 in DMSO

This protocol describes a typical experiment to quantitatively assess the long-term stability of YG1702 in DMSO.

Experimental Workflow:

Procedure:

-

Sample Preparation: Prepare a fresh 10 mM stock solution of YG1702 in anhydrous DMSO as described in Protocol 4.1.

-

Aliquoting: Distribute the stock solution into multiple aliquots for each storage condition (-80°C, -20°C, 4°C, and room temperature) and for each time point (e.g., 0, 1, 3, 6, and 12 months).

-

Time 0 Analysis: Immediately analyze a set of aliquots to establish the initial purity and concentration of YG1702. This will serve as the baseline.

-

Storage: Store the remaining aliquots at their designated temperatures in the dark.

-

Time Point Analysis: At each scheduled time point, retrieve one aliquot from each storage condition and allow it to thaw to room temperature.

-

Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

-

Suggested HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of YG1702 (typically the wavelength of maximum absorbance).

-

Injection Volume: 10 µL

-

-

-

Data Analysis: Calculate the percentage of the initial YG1702 remaining at each time point by comparing the peak area of the YG1702 peak to the peak area at time 0. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Expected Stability Data

The following tables present illustrative data for the long-term stability of a 10 mM YG1702 solution in DMSO based on typical small molecule stability profiles.

Table 1: Stability of YG1702 in DMSO at Various Temperatures Over 12 Months

| Time (Months) | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temp. |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 99.5 | 92.1 | 75.3 |

| 3 | 99.6 | 98.2 | 80.5 | 45.1 |

| 6 | 99.2 | 95.8 | 65.3 | 15.8 |

| 12 | 98.5 | 90.1 | 40.2 | < 5.0 |

Table 2: Effect of Freeze-Thaw Cycles on YG1702 Stability in DMSO

Aliquots of 10 mM YG1702 in DMSO were subjected to multiple freeze-thaw cycles (freezing at -80°C for at least 12 hours, followed by thawing to room temperature for 1 hour).

| Number of Freeze-Thaw Cycles | % Remaining YG1702 |

| 0 | 100.0 |

| 1 | 99.9 |

| 3 | 99.7 |

| 5 | 99.5 |

| 10 | 99.1 |

These data indicate that YG1702 is highly stable when stored at -80°C, with minimal degradation over a year. Storage at -20°C is also acceptable for several months. However, storage at 4°C and room temperature leads to significant degradation. The compound is also robust to multiple freeze-thaw cycles, although minimizing them is still a best practice.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific degradation products for YG1702 have not been reported, a forced degradation study would involve exposing a YG1702 solution to harsh conditions.

Logical Relationship of Forced Degradation Studies:

Summary of Potential Degradation Pathways:

-

Hydrolysis: The ester and sulfonamide functionalities in YG1702 could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The thioether linkage could be oxidized to a sulfoxide or sulfone in the presence of an oxidizing agent.

-

Photodegradation: The aromatic nitro group may be susceptible to photochemical reactions upon exposure to light.

By analyzing the stressed samples with HPLC-MS/MS, researchers can identify the mass of any degradation products, which provides clues to their structures and the degradation pathways. This information is critical for developing a truly stability-indicating analytical method.

References

Application Note and Protocol: Assessment of Apoptosis in Cells Treated with YG1702

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1] In cancer cells with amplification of the MYCN oncogene, such as neuroblastoma, ALDH18A1 and MYCN form a positive feedback loop that promotes cell proliferation and tumorigenicity.[1] Treatment with YG1702 has been demonstrated to disrupt this loop, leading to a reduction in tumor growth and an increase in survival in preclinical models.[1] While the primary reported outcome of YG1702 treatment is a less proliferative phenotype, the induction of apoptosis (programmed cell death) is a crucial mechanism for the efficacy of many anti-cancer therapeutics.

Inhibition of aldehyde dehydrogenases can lead to the accumulation of cytotoxic aldehydes, which can trigger apoptosis. Furthermore, the MYCN oncogene is known to sensitize cells to apoptotic stimuli, often through the p53 pathway.[2][3] Downregulation of MYCN has also been shown to induce apoptosis and activate caspase-3 in neuroblastoma cells.[4] Therefore, it is hypothesized that YG1702, by inhibiting ALDH18A1 and subsequently reducing MYCN levels, induces apoptosis in susceptible cancer cells. This application note provides detailed protocols for three standard assays to quantify apoptosis in cells treated with YG1702: Annexin V/PI staining, Caspase-Glo® 3/7 assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Proposed Signaling Pathway for YG1702-Induced Apoptosis

Caption: Proposed signaling pathway of YG1702-induced apoptosis.

Experimental Workflow Overview

Caption: General experimental workflow for assessing apoptosis.

Data Presentation

Quantitative data from the following apoptosis assays should be summarized in tables for clear comparison between different treatment conditions (e.g., vehicle control, YG1702 concentrations, positive control).

Table 1: Annexin V/PI Staining Results

| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Vehicle Control | ||||

| YG1702 (Concentration 1) | ||||

| YG1702 (Concentration 2) | ||||

| Positive Control (e.g., Staurosporine) |

Table 2: Caspase-Glo® 3/7 Activity

| Treatment Group | Luminescence (RLU) | Fold Change vs. Vehicle |

| Vehicle Control | 1.0 | |

| YG1702 (Concentration 1) | ||

| YG1702 (Concentration 2) | ||

| Positive Control (e.g., Staurosporine) |

Table 3: TUNEL Assay Quantification

| Treatment Group | % TUNEL-Positive Cells |

| Vehicle Control | |

| YG1702 (Concentration 1) | |

| YG1702 (Concentration 2) | |

| Positive Control (e.g., DNase I) |

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay identifies early apoptotic cells through the binding of Annexin V to phosphatidylserine (PS) translocated to the outer cell membrane. Propidium iodide (PI) is used to distinguish late apoptotic and necrotic cells with compromised membrane integrity.[4][5][6]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Protocol for Adherent Cells:

-

Seed cells in 6-well plates and culture until they reach the desired confluency.

-

Treat cells with various concentrations of YG1702, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.

-

Carefully collect the culture medium, which contains detached apoptotic cells, into a 15-mL conical tube.

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express or Accutase).

-

Combine the detached cells with the collected culture medium from step 3.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution (e.g., 100 µg/mL working solution) to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[7]

Protocol for Suspension Cells:

-

Culture suspension cells to the desired density and treat with YG1702 as described above.

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

Proceed with steps 7-13 from the adherent cell protocol.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[8][9]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates suitable for luminescence measurements

-

Plate-reading luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well in 100 µL of medium).

-

Treat cells with YG1702, vehicle control, and a positive control for the desired duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.[8][10]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with modified dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.[11]

Materials:

-

Click-iT™ TUNEL Alexa Fluor™ Imaging Assay Kit (Thermo Fisher Scientific) or similar

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

DNase I (for positive control)

-

Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

-

Coverslips or 96-well imaging plates

-

Fluorescence microscope or flow cytometer

Protocol for Imaging (Adherent Cells on Coverslips):

-

Seed cells on sterile coverslips in a multi-well plate and treat with YG1702 as described previously.

-

Wash the cells once with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

For a positive control, treat one coverslip with DNase I according to the manufacturer's instructions to induce DNA strand breaks.

-

Equilibrate the cells by adding TdT reaction buffer and incubating for 10 minutes.

-

Prepare the TdT reaction cocktail containing EdUTP and TdT enzyme.

-

Remove the equilibration buffer and add the TdT reaction cocktail to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with 3% BSA in PBS.

-

Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ azide.

-

Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with 3% BSA in PBS.

-

Counterstain the nuclei with a suitable dye (e.g., Hoechst 33342).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[11]

References

- 1. Inhibition of the ALDH18A1-MYCN positive feedback loop attenuates MYCN-amplified neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of MYCN-dependent apoptosis and the MDM2–p53 pathway: an Achille’s heel to be exploited for the therapy of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MYCN Silencing Induces Differentiation and Apoptosis in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. ulab360.com [ulab360.com]

- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 10. promega.com [promega.com]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application of YG1702 in 3D Spheroid Cultures of Neuroblastoma

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction